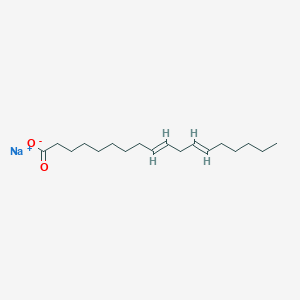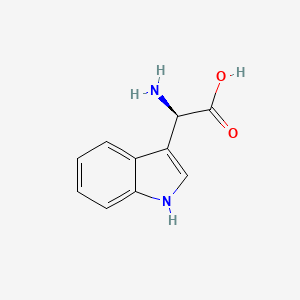
6-Cyano-5-fluoro-nicotinic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-5-fluoro-nicotinic acid tert-butyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a cyano group at the 6-position, a fluoro group at the 5-position, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Cyano Group Introduction: The cyano group can be introduced at the 6-position through a nucleophilic substitution reaction using a suitable cyanating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyano-5-fluoro-nicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The fluoro and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-Cyano-5-fluoro-nicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group may also play a role in the compound’s bioavailability and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Cyano-5-chloro-nicotinic acid tert-butyl ester
- 6-Cyano-5-bromo-nicotinic acid tert-butyl ester
- 6-Cyano-5-iodo-nicotinic acid tert-butyl ester
Uniqueness
6-Cyano-5-fluoro-nicotinic acid tert-butyl ester is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to other halogenated derivatives. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
tert-butyl N-(6-cyano-5-fluoropyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)15-7-4-8(12)9(5-13)14-6-7/h4,6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUAPPBTPCTYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrasodium;2-[carboxylatomethyl-[[(3E)-3-[[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-(2-sulfonatophenyl)methylidene]-2-methyl-6-oxo-5-propan-2-ylcyclohexyl]methyl]amino]acetate](/img/structure/B8073823.png)
![(6E)-6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8073829.png)




![(1R,4S,5'S,6R,6'S,8R,10Z,12S,13S,14Z,16Z,20R,21E,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8073879.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19Z,21Z,23Z,25Z,27Z,29Z,31Z,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B8073886.png)
![ethyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8073887.png)



![3-[(E)-2-nitroprop-1-enyl]thiophene](/img/structure/B8073915.png)
